Methyl 2-amino-1-(3-hydroxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Description
Methyl 2-amino-1-(3-hydroxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate is a pyrroloquinoxaline derivative featuring a 3-hydroxyphenyl substituent at the 1-position and a methyl ester at the 3-position. Its molecular formula is C21H22N4O2 (MW: 362.44 g/mol), with elemental analysis data closely matching theoretical values (C: 69.59% calc. vs. 69.52% found; N: 15.46% calc. vs. 15.86% found) . Key spectral data include NMR signals at δ 148.70 (s, aromatic C-OH) and 164.12 ppm (s, ester carbonyl), alongside a mass spectrometry peak at m/z 362 (M⁺) .
Properties
Molecular Formula |
C18H14N4O3 |
|---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
methyl 2-amino-1-(3-hydroxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C18H14N4O3/c1-25-18(24)14-15-17(21-13-8-3-2-7-12(13)20-15)22(16(14)19)10-5-4-6-11(23)9-10/h2-9,23H,19H2,1H3 |
InChI Key |
HVBFZOSVIUZKHK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=CC=C4)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-1-(3-hydroxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with 1,2-dicarbonyl compounds, followed by cyclization and esterification reactions . The reaction conditions often involve the use of catalysts such as phosphate-based heterogeneous catalysts (e.g., mono-ammonium phosphate, di-ammonium phosphate, or triple-super phosphate) and solvents like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-1-(3-hydroxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
Methyl 2-amino-1-(3-hydroxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-amino-1-(3-hydroxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets, such as kinases . It acts as a kinase inhibitor, interfering with the phosphorylation processes that regulate cell growth and proliferation . This inhibition can lead to the suppression of tumor growth and other therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below compares the target compound with analogs differing in phenyl substituents and ester groups:
*Estimated XLogP3 based on hydroxyl group’s polarity.
Key Observations:
- Polarity and Solubility : The 3-hydroxyphenyl group in the target compound reduces lipophilicity (lower XLogP3) compared to halogenated (e.g., Cl, Br, CF3) or methoxy-substituted analogs . This may enhance aqueous solubility, critical for bioavailability.
- Chlorine substituents (as in ) balance moderate lipophilicity with stability.
- Benzyl esters (e.g., ) may confer higher logP and slower hydrolysis.
Biological Activity
Methyl 2-amino-1-(3-hydroxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate is a compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 338.33 g/mol. The compound features a pyrroloquinoxaline scaffold, which is known for its pharmacological potential.
Anticancer Activity
Quinoxaline derivatives have been extensively studied for their anticancer properties. This compound has demonstrated significant cytotoxic effects against various cancer cell lines.
Case Studies and Research Findings
- Cytotoxicity Against Cancer Cell Lines :
- Mechanism of Action :
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the quinoxaline scaffold significantly affect biological activity:
- Substituents : Electron-donating groups such as methoxy () enhance activity, while electron-withdrawing groups like chlorine () tend to decrease it.
- Linker Variations : The presence of an aliphatic linker at specific positions has been shown to increase cytotoxicity compared to N-linked structures .
Comparative Biological Activity
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | 0.126 | Topo II inhibition |
| This compound | HepG2 | 0.071 | DNA intercalation |
| Doxorubicin | HeLa | 0.51 - 0.73 | Topo II inhibition |
Additional Biological Activities
Apart from anticancer properties, quinoxaline derivatives have shown potential in other therapeutic areas:
- Antimicrobial Activity : Some studies suggest that related compounds exhibit antibacterial and antifungal properties.
- Neuroprotective Effects : Certain derivatives have been investigated for their potential in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
